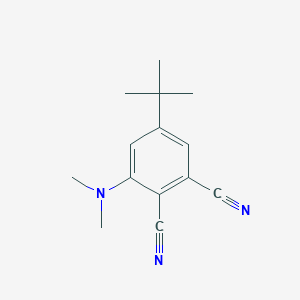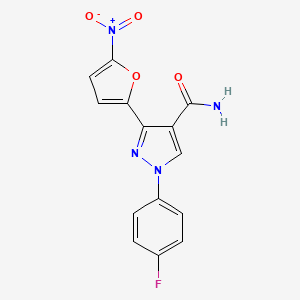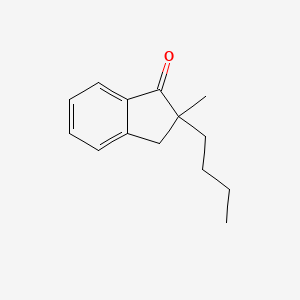
L-Tyrosylglycyl-L-phenylalanyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycyl-L-phenylalanyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity .
化学反応の分析
Types of Reactions
L-Tyrosylglycyl-L-phenylalanyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Substitution reactions can occur at the amino or carboxyl termini.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine .
科学的研究の応用
L-Tyrosylglycyl-L-phenylalanyl-L-leucine has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis and structural studies.
Biology: Studied for its role in neurotransmission and pain modulation.
Medicine: Investigated for its potential therapeutic effects in pain management and opioid receptor research.
Industry: Utilized in the development of peptide-based drugs and biochemical assays
作用機序
L-Tyrosylglycyl-L-phenylalanyl-L-leucine exerts its effects by binding to opioid receptors, specifically the δ- and µ-opioid receptors. This binding leads to the activation of intracellular signaling pathways that result in analgesic effects. The compound mimics the action of endogenous enkephalins, which are natural pain-relieving peptides in the body .
類似化合物との比較
Similar Compounds
L-Tyrosylglycylglycyl-L-phenylalanyl-D-leucine: A similar pentapeptide with a D-leucine residue instead of L-leucine.
L-Tyrosylglycylglycyl-L-phenylalanyl-L-leucine (Leu-enkephalin): Another variant with an additional glycine residue
Uniqueness
L-Tyrosylglycyl-L-phenylalanyl-L-leucine is unique due to its specific sequence and the presence of L-leucine, which contributes to its distinct binding affinity and activity at opioid receptors. This makes it a valuable compound for studying opioid receptor interactions and developing new analgesic agents .
特性
CAS番号 |
60254-81-1 |
|---|---|
分子式 |
C26H34N4O6 |
分子量 |
498.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C26H34N4O6/c1-16(2)12-22(26(35)36)30-25(34)21(14-17-6-4-3-5-7-17)29-23(32)15-28-24(33)20(27)13-18-8-10-19(31)11-9-18/h3-11,16,20-22,31H,12-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t20-,21-,22-/m0/s1 |
InChIキー |
NJQMBFDOYQGROG-FKBYEOEOSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1-Methoxy-4-{3-[(2,2,2-trifluoroethoxy)methyl]but-3-en-1-yn-1-yl}benzene](/img/structure/B14595578.png)




